molecular formula C20H17NO4 B13001713 3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid

3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid

Cat. No.: B13001713
M. Wt: 335.4 g/mol
InChI Key: AQXNUNYFKGPANS-UHFFFAOYSA-N
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Description

3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxyethyl Substitution: The carboxyethyl group can be introduced through a Michael addition reaction, where the quinoline derivative reacts with acrylonitrile followed by hydrolysis to yield the carboxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the carboxyethyl and p-tolyl groups, making it less complex.

    2-(p-Tolyl)quinoline: Lacks the carboxyethyl and carboxylic acid groups, affecting its reactivity and applications.

    3-(2-Carboxyethyl)quinoline: Lacks the p-tolyl group, which may influence its biological activity.

Uniqueness

3-(2-Carboxyethyl)-2-(p-tolyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxyethyl and p-tolyl groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

3-(2-carboxyethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C20H17NO4/c1-12-6-8-13(9-7-12)19-15(10-11-17(22)23)18(20(24)25)14-4-2-3-5-16(14)21-19/h2-9H,10-11H2,1H3,(H,22,23)(H,24,25)

InChI Key

AQXNUNYFKGPANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2CCC(=O)O)C(=O)O

Origin of Product

United States

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